Fmoc-Cys(Mtt)-OH

概要

説明

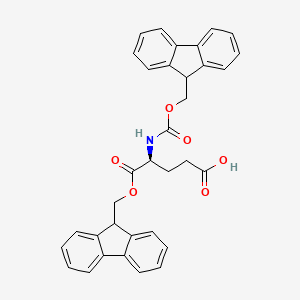

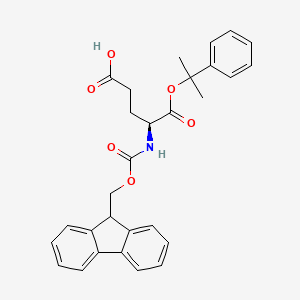

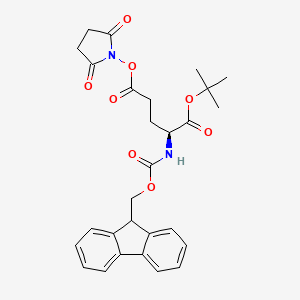

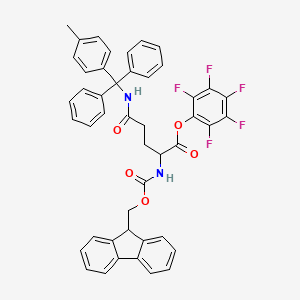

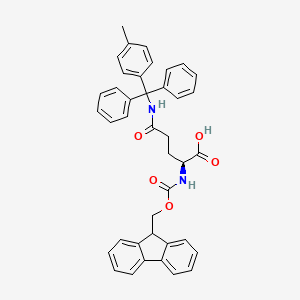

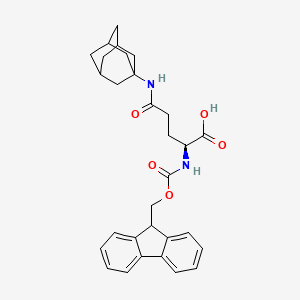

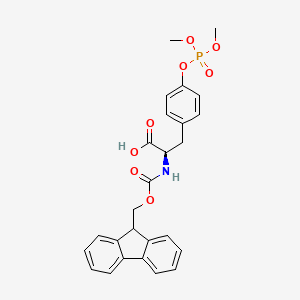

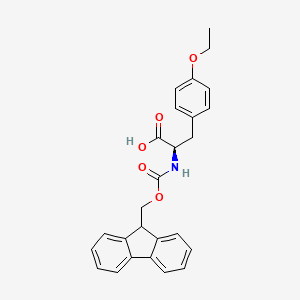

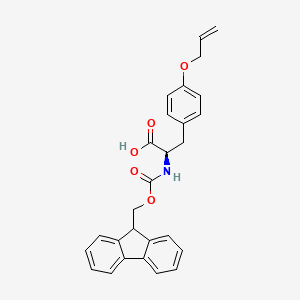

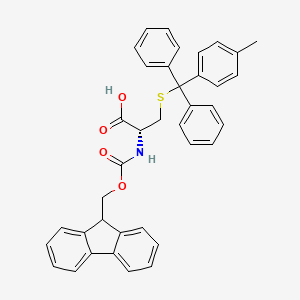

“Fmoc-Cys(Mtt)-OH” is a derivative of the amino acid cysteine, used in peptide synthesis1. The Fmoc group is a base-labile protecting group for the amino group, and the Mtt group is a protecting group for the thiol group of cysteine1.

Synthesis Analysis

The synthesis of “Fmoc-Cys(Mtt)-OH” involves Fmoc-based solid-phase peptide synthesis (SPPS)23. This method enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL)2. The synthesis can be fully automated using commercially available materials2.

Molecular Structure Analysis

The molecular structure of “Fmoc-Cys(Mtt)-OH” includes the Fmoc group protecting the amino group and the Mtt group protecting the thiol group of cysteine1. The exact molecular structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involved in the use of “Fmoc-Cys(Mtt)-OH” in peptide synthesis include the coupling of Fmoc-protected amino acids on a safety catch sulfonamide resin3. The Fmoc group is removed under basic conditions, allowing the free amino group to react with the next amino acid in the sequence1.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Cys(Mtt)-OH” would depend on its exact molecular structure. These properties could include its molecular weight, solubility in various solvents, melting point, and stability under different conditions.科学的研究の応用

-

- Fmoc-Cys(Mtt)-OH is used in the field of peptide and protein science. It’s a type of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades .

- The protection and subsequent deprotection of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- The conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are discussed .

-

Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters

- Fmoc-Cys(Mtt)-OH is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .

- A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed .

- The resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .

- This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .

-

Chemical Synthesis

- Fmoc-Cys(Mtt)-OH is used in the field of chemical synthesis .

- It’s a type of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades .

- The protection and subsequent deprotection of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- The conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are discussed .

-

Solid Phase Peptide Synthesis (SPPS)

- Fmoc-Cys(Mtt)-OH is used in Solid Phase Peptide Synthesis (SPPS) .

- SPPS is a method used for the synthesis of peptides, which are organic compounds made up of multiple amino acids linked by amide bonds .

- The use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process are all part of the SPPS process .

- Fmoc-Cys(Mtt)-OH is used as a protecting group for the cysteine thiol group in this process .

-

Drug Discovery and Development

- It’s a type of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades .

- The protection and subsequent deprotection of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- The conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are discussed .

-

Bioconjugation

- Fmoc-Cys(Mtt)-OH is used in bioconjugation .

- Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

- The protection and subsequent deprotection of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- The conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are discussed .

Safety And Hazards

“Fmoc-Cys(Mtt)-OH” may cause skin irritation. It is recommended to wear protective gloves and wash skin thoroughly after handling4.

将来の方向性

The future directions for the use of “Fmoc-Cys(Mtt)-OH” could include the development of more efficient methods for peptide synthesis, as well as its use in the synthesis of more complex peptides and proteins21.

Please note that this information is based on the available resources and may not cover all aspects of “Fmoc-Cys(Mtt)-OH”. For a more detailed analysis, please refer to the relevant scientific literature2314.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718496 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Cys(Mtt)-OH | |

CAS RN |

269067-38-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)